

7-Methyl-3-nitroimidazo[1,2-a]pyridine CAS number 34165-07-6

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Methyl-3-nitroimidazo[1,2-a]pyridine

Cat. No.: B1580709

[Get Quote](#)

An In-Depth Technical Guide to **7-Methyl-3-nitroimidazo[1,2-a]pyridine** (CAS: 34165-07-6): Synthesis, Properties, and Therapeutic Potential

Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic system that has garnered significant attention in medicinal chemistry, where it is often referred to as a "privileged structure".^{[1][2][3]} This designation stems from its ability to serve as a versatile core for designing ligands that interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.^{[4][5]} Compounds incorporating this bicyclic nitrogen-bridged framework are found in commercially available drugs such as Zolpidem (a hypnotic) and Alpidem (an anxiolytic), underscoring its clinical relevance.^{[2][6]} The therapeutic applications of imidazo[1,2-a]pyridine derivatives are extensive, encompassing roles as anticancer, antitubercular, anti-inflammatory, antiviral, and analgesic agents.^{[1][3][7][8]}

This guide focuses on a specific derivative, **7-Methyl-3-nitroimidazo[1,2-a]pyridine** (CAS No. 34165-07-6). The introduction of a methyl group at the 7-position and a nitro group at the 3-position is not arbitrary; these substitutions are critical for modulating the molecule's physicochemical properties, metabolic stability, and mechanism of action. The electron-withdrawing nitro group, in particular, is a key pharmacophore in several antimicrobial and antiprotozoal drugs, often mediating its effect through bioreduction under hypoxic conditions. This technical whitepaper provides a comprehensive overview of the synthesis,

characterization, and biological context of **7-Methyl-3-nitroimidazo[1,2-a]pyridine** for researchers, scientists, and professionals in drug development.

Part 1: Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. **7-Methyl-3-nitroimidazo[1,2-a]pyridine** is an organic compound that requires precise analytical methods for its identification and quality control.

Key Identifiers and Computed Properties

The fundamental properties of **7-Methyl-3-nitroimidazo[1,2-a]pyridine** are summarized in the table below, based on data aggregated from chemical databases.[\[9\]](#)[\[10\]](#)

Property	Value	Source
CAS Number	34165-07-6	[9] [11] [12]
Molecular Formula	C ₈ H ₇ N ₃ O ₂	[9] [10]
Molecular Weight	177.16 g/mol	[9] [10]
IUPAC Name	7-methyl-3-nitroimidazo[1,2-a]pyridine	[9]
Canonical SMILES	CC1=CC2=NC=C(N2C=C1)--INVALID-LINK--[O-]	[9]
InChIKey	ZOAYHVZFPBPFJI-UHFFFAOYSA-N	[9]
XLogP3	2.3	[9]
Hydrogen Bond Donors	0	[9]
Hydrogen Bond Acceptors	3	[9]
Rotatable Bond Count	1	[9]
Topological Polar Surface Area	63.1 Å ²	[9]

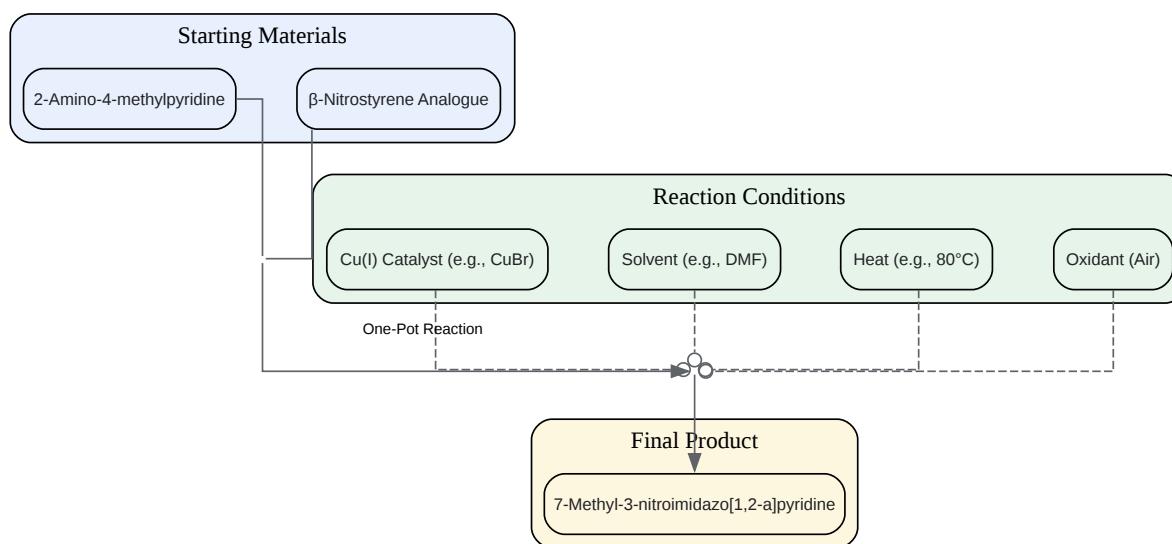
Analytical Characterization

Structural confirmation and purity assessment rely on a combination of spectroscopic techniques. While specific spectra for this exact compound are not widely published, the characterization would follow standard protocols for related imidazo[1,2-a]pyridine derivatives. [13][14][15]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR would be expected to show distinct signals for the aromatic protons on both the pyridine and imidazole rings, as well as a singlet for the methyl group protons. The chemical shifts of the aromatic protons would be influenced by the positions of the methyl and nitro substituents.[16]
 - ^{13}C NMR would reveal signals for each of the eight unique carbon atoms in the structure, including the methyl carbon and the carbons of the heterocyclic core.[15]
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would confirm the molecular weight by identifying the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 178.16.[14] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group (NO_2) typically found in the $1550\text{-}1490\text{ cm}^{-1}$ and $1360\text{-}1320\text{ cm}^{-1}$ regions, respectively. Aromatic C-H and C=N stretching vibrations would also be prominent.[13]

Part 2: Synthesis Methodologies

The synthesis of the imidazo[1,2-a]pyridine core is well-established, with numerous methods available for constructing this scaffold. The choice of method often depends on the desired substitution pattern.


General Synthetic Strategies

Key strategies for synthesizing the imidazo[1,2-a]pyridine ring system include:

- Condensation of 2-Aminopyridines: This is the most common approach, involving the reaction of a substituted 2-aminopyridine with an α -halocarbonyl compound (Tschitschibabin reaction), an aldehyde and an isocyanide (Groebke–Blackburn–Bienaymé reaction), or other suitable electrophiles.[1][17]
- Metal-Catalyzed Cyclizations: Copper and iron catalysts have been effectively used to promote the cyclization of 2-aminopyridines with various partners, including nitroolefins, under aerobic conditions.[18][19] This approach is particularly relevant for introducing the 3-nitro substituent.

Workflow for Synthesis of 3-Nitroimidazo[1,2-a]pyridines

A prevalent and efficient method for the synthesis of 3-nitroimidazo[1,2-a]pyridines involves a copper-catalyzed one-pot reaction between a 2-aminopyridine and a nitroolefin using air as the oxidant.[18]

[Click to download full resolution via product page](#)

Caption: General workflow for Cu(I)-catalyzed synthesis.

Detailed Experimental Protocol: Copper-Catalyzed Synthesis

This protocol is adapted from the methodology described by Yan et al. for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins.[\[18\]](#)

- **Reaction Setup:** To a flame-dried Schlenk tube, add 2-amino-4-methylpyridine (1.0 mmol), the corresponding nitroalkene (1.2 mmol), and CuBr (0.1 mmol, 10 mol%).
- **Solvent Addition:** Add 3 mL of dimethylformamide (DMF) to the tube.
- **Reaction Execution:** Seal the tube and place it in a preheated oil bath at 80°C. Stir the reaction mixture vigorously. The reaction is open to the air, which serves as the oxidant.
- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (2-amino-4-methylpyridine) is consumed.
- **Workup:** After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated brine (3 x 10 mL).
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure **7-Methyl-3-nitroimidazo[1,2-a]pyridine**.
- **Characterization:** Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy as described in Part 1.

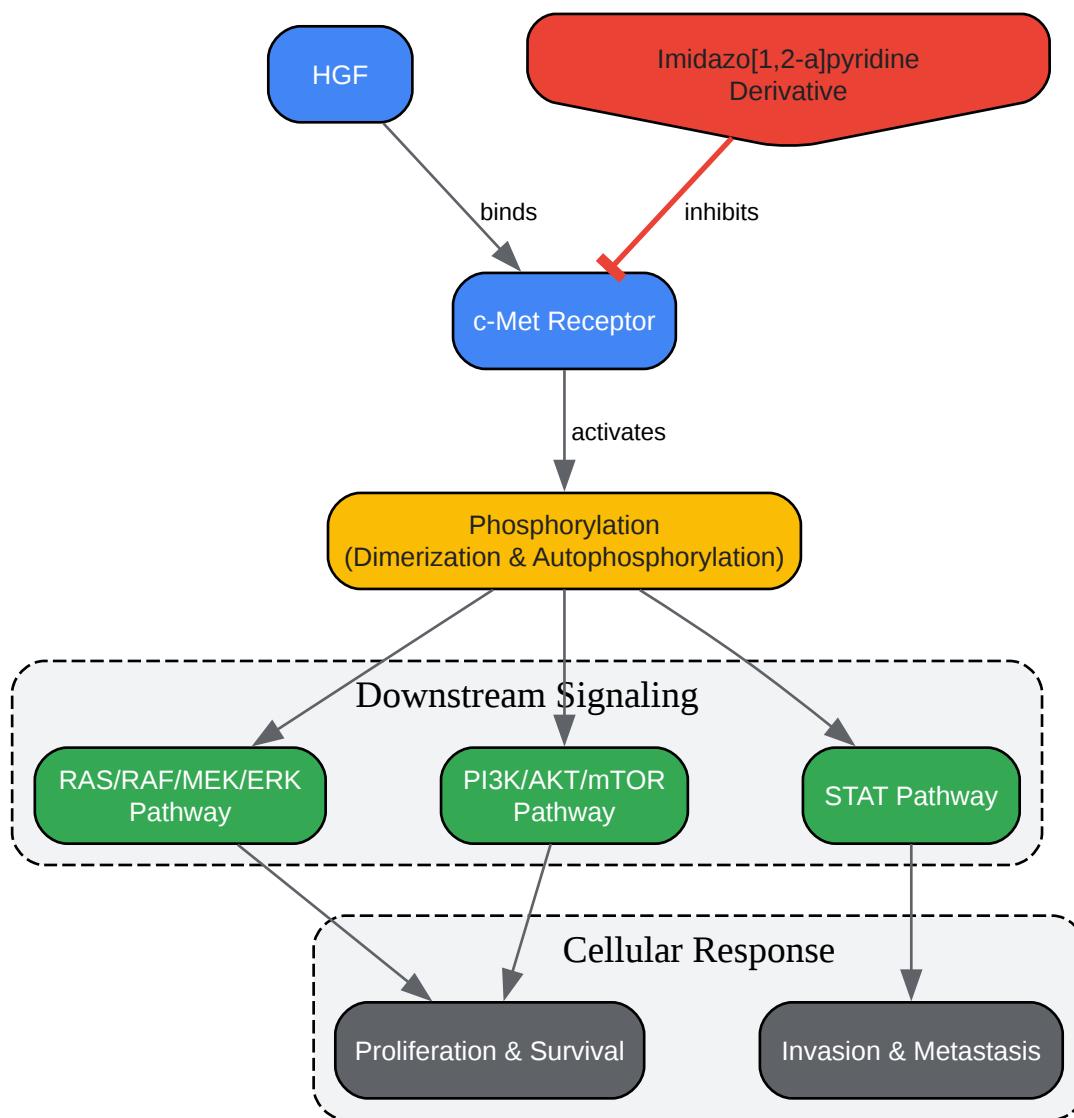
Part 3: Biological Activity and Therapeutic Landscape

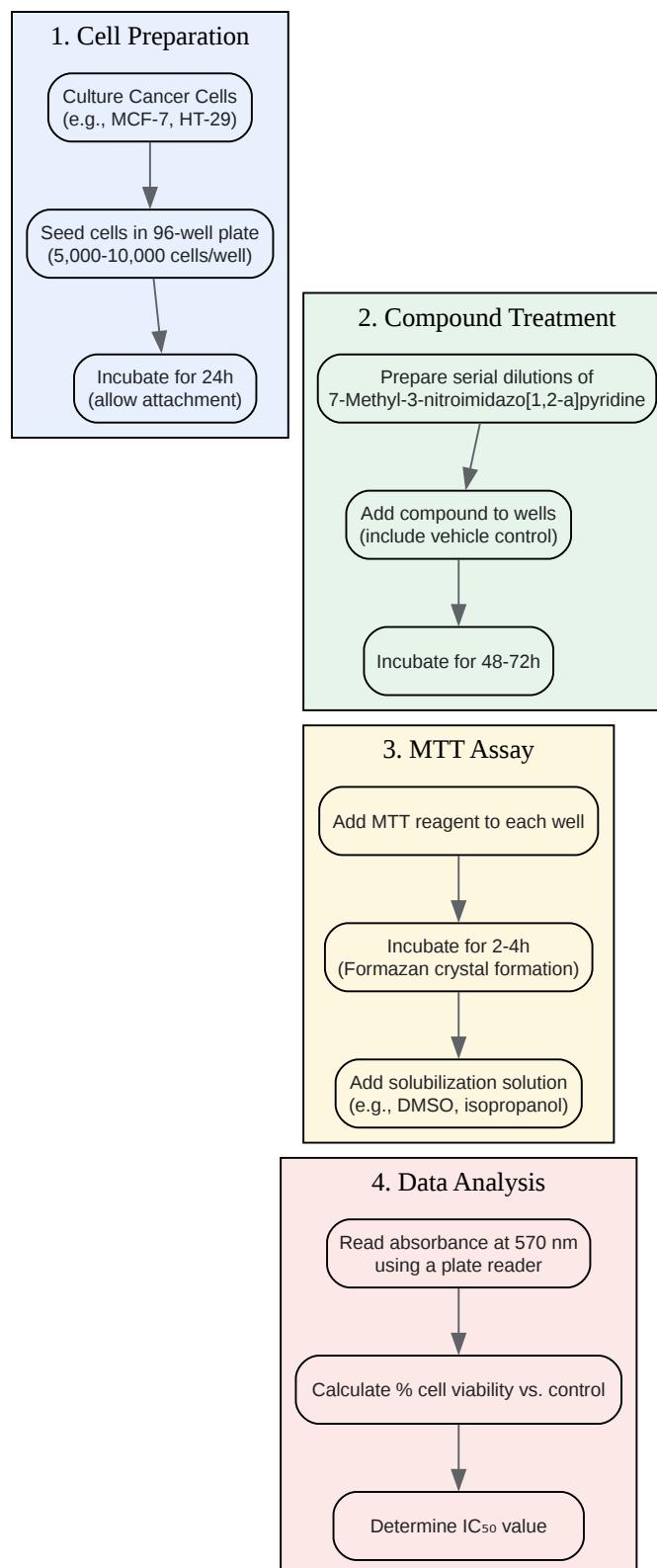
The imidazo[1,2-a]pyridine scaffold is a cornerstone of many drug discovery programs due to its versatile biological profile.

Established Activities of the Imidazo[1,2-a]pyridine Core

Derivatives of this scaffold have been investigated for a multitude of therapeutic applications:

- Anticancer: They have been developed as potent and selective inhibitors of key oncogenic targets, including receptor tyrosine kinases like c-Met, PDGFR, and FLT3, as well as crucial signaling proteins like KRAS G12C.[1][20][21][22]
- Anti-infective: The scaffold is central to compounds with activity against tuberculosis (*Mycobacterium tuberculosis*), leishmaniasis (*Leishmania donovani*), and other mycobacterial infections.[3][23][24]
- Anti-inflammatory: Certain derivatives act as potent cyclooxygenase-2 (COX-2) inhibitors or modulate inflammatory signaling pathways such as NF-κB and STAT3.[8][15]
- CNS Activity: As exemplified by Zolpidem, these compounds can act as agonists at benzodiazepine receptors, conferring hypnotic and anxiolytic effects.[2]


The Role of the 3-Nitro Group


The 3-nitro substituent is of particular interest. In the field of anti-infectives, nitroaromatic compounds often function as prodrugs that are activated by microbial nitroreductases under low-oxygen conditions. This reductive activation generates cytotoxic nitroso and hydroxylamine intermediates that damage DNA, proteins, and other cellular components. This mechanism is central to the activity of nitroimidazole drugs like metronidazole and the antitubercular agent PA-824.[25] Research into 3-nitroimidazo[1,2-a]pyridines has demonstrated their potent antileishmanial activity, suggesting a similar mode of action.[23][26] In oncology, the presence of a nitro group can also enhance cytotoxicity against cancer cells, particularly in hypoxic tumor microenvironments.[27][28]

Potential Signaling Pathway Involvement: c-Met Inhibition

Given that imidazo[1,2-a]pyridine derivatives have been successfully designed as c-Met inhibitors, it is plausible that **7-Methyl-3-nitroimidazo[1,2-a]pyridine** could be explored as a starting point for such agents.[21] The c-Met receptor tyrosine kinase and its ligand, hepatocyte

growth factor (HGF), play a critical role in cell proliferation, migration, and invasion, and their dysregulation is implicated in many cancers.[21]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 6. researchgate.net [researchgate.net]
- 7. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 8. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 9. 7-Methyl-3-nitroimidazo(1,2-a)pyridine | C8H7N3O2 | CID 327953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 34165-07-6|7-Methyl-3-nitroimidazo[1,2-a]pyridine|BLD Pharm [bldpharm.com]
- 11. 7-METHYL-3-NITROIMIDAZO[1,2-A]PYRIDINE | 34165-07-6 [chemicalbook.com]
- 12. scbt.com [scbt.com]
- 13. jmaterenvironsci.com [jmaterenvironsci.com]
- 14. rsc.org [rsc.org]
- 15. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]

- 18. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 19. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 20. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore [mdpi.com]
- 24. Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against *Mycobacterium avium* Infection In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. chemrxiv.org [chemrxiv.org]
- 27. Synthesis and biological activities of 3-aminoimidazo[1,2- α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [7-Methyl-3-nitroimidazo[1,2-a]pyridine CAS number 34165-07-6]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1580709#7-methyl-3-nitroimidazo-1-2-a-pyridine-cas-number-34165-07-6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com